molecular formula C27H30N2O4 B11933710 Fumarase-IN-1

Fumarase-IN-1

Cat. No.: B11933710
M. Wt: 446.5 g/mol
InChI Key: VFGLXHHVYNTCPD-UHFFFAOYSA-N
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Description

Fumarase-IN-1 is a chemical compound known for its inhibitory effects on fumarase, an enzyme that plays a crucial role in the tricarboxylic acid cycle Fumarase catalyzes the reversible hydration of fumarate to L-malate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fumarase-IN-1 typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Core Structure: This step involves the construction of the core structure of this compound through a series of organic reactions such as condensation, cyclization, or coupling reactions.

    Functional Group Modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties. This may include reactions such as halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction parameters such as temperature, pressure, and reaction time.

    Catalysts and Reagents: Employing specific catalysts and reagents to enhance reaction efficiency and selectivity.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Fumarase-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Fumarase-IN-1 has a wide range of scientific research applications, including:

    Biochemistry: Used to study the role of fumarase in the tricarboxylic acid cycle and its regulation.

    Medicine: Investigated for its potential therapeutic effects in diseases related to fumarase dysfunction, such as cancer and metabolic disorders.

    Molecular Biology: Utilized in research on DNA damage response and repair mechanisms.

    Industrial Biotechnology: Explored for its applications in the production of L-malate and other metabolites.

Mechanism of Action

Fumarase-IN-1 exerts its effects by inhibiting the activity of fumarase. The mechanism involves:

    Binding to Fumarase: this compound binds to the active site of fumarase, preventing the enzyme from catalyzing the conversion of fumarate to L-malate.

    Molecular Targets: The primary target is fumarase, but the compound may also interact with other proteins involved in metabolic pathways.

    Pathways Involved: Inhibition of fumarase affects the tricarboxylic acid cycle, leading to alterations in cellular metabolism and energy production.

Comparison with Similar Compounds

Fumarase-IN-1 can be compared with other fumarase inhibitors and similar compounds, such as:

    Fumarase-IN-2: Another fumarase inhibitor with a different chemical structure but similar inhibitory effects.

    Malonate: A competitive inhibitor of fumarase that mimics the structure of fumarate.

    Oxaloacetate: A compound involved in the tricarboxylic acid cycle that can also inhibit fumarase under certain conditions.

Uniqueness

This compound is unique due to its specific binding affinity and inhibitory potency towards fumarase. Its chemical structure allows for selective inhibition, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

ethyl 3-[2-(methylamino)-2-oxoethyl]-2-oxo-1-[(4-phenylphenyl)methyl]-3,4,5,6-tetrahydroindole-3a-carboxylate

InChI

InChI=1S/C27H30N2O4/c1-3-33-26(32)27-16-8-7-11-23(27)29(25(31)22(27)17-24(30)28-2)18-19-12-14-21(15-13-19)20-9-5-4-6-10-20/h4-6,9-15,22H,3,7-8,16-18H2,1-2H3,(H,28,30)

InChI Key

VFGLXHHVYNTCPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC=C1N(C(=O)C2CC(=O)NC)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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